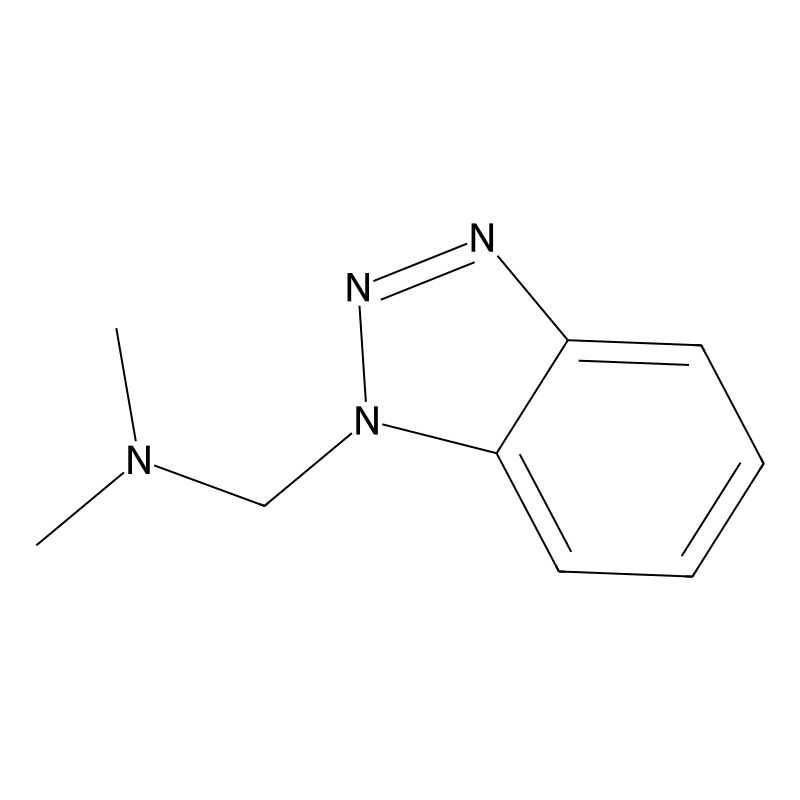

1-(benzotriazol-1-yl)-N,N-dimethylmethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Benzotriazole Moiety: The benzotriazole moiety within the molecule is known for its ability to form stable complexes with various metal ions []. This property makes it a valuable tool in fields like coordination chemistry and materials science for applications like catalysis and development of functional materials [, ].

- Dimethylamine Functionality: The dimethylamine functionality (N,N-dimethyl) is a common functional group present in numerous molecules used in various scientific disciplines, including organic synthesis, medicinal chemistry, and material science.

Further Exploration:

Given the limited information on 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine specifically, further exploration of the following resources might be helpful:

- Scientific Databases: Searching scientific databases like PubMed, SciFinder, or Google Scholar using the compound name or relevant keywords might reveal research articles or patents mentioning its use.

- Chemical Suppliers: Some chemical suppliers might provide information about the intended use or applications of the compound in their product descriptions or technical data sheets.

1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine is a chemical compound characterized by its unique structure, which includes a benzotriazole moiety linked to a dimethylmethanamine group. The molecular formula of this compound is C10H12N4, and it features a benzotriazole ring, which is known for its versatile biological and chemical properties. Benzotriazoles are often utilized in various applications due to their ability to act as ligands, catalysts, and intermediates in organic synthesis .

- Oxidation: 1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine can be oxidized to form various products, depending on the conditions and reagents used.

- Substitution Reactions: The nitrogen atoms in the benzotriazole ring can participate in electrophilic substitution reactions, allowing for the introduction of different substituents.

- Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides, expanding its utility in synthetic chemistry .

Benzotriazole derivatives, including 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine, exhibit a range of biological activities. They have been investigated for their potential as:

- Antibacterial Agents: Some derivatives show significant activity against various bacterial strains, making them candidates for antibiotic development.

- Antifungal Properties: Similar compounds have demonstrated effectiveness against fungal infections.

- Pharmacological

The synthesis of 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine typically involves:

- Formation of Benzotriazole: This can be achieved through the reaction of hydrazine with aromatic compounds containing nitro or halogen groups.

- Dimethylation: The introduction of the dimethylmethanamine group can be performed via alkylation reactions using appropriate alkylating agents.

- Purification: The final product is usually purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for further studies .

1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine has several applications across various fields:

- Pharmaceuticals: Its potential as an antibacterial and antifungal agent makes it a candidate for drug development.

- Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic molecules.

- Material Science: Benzotriazoles are used as stabilizers in polymers and coatings due to their UV absorption properties .

Interaction studies involving 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine focus on its ability to bind with biological macromolecules such as proteins and nucleic acids. These interactions can influence the compound's biological activity and efficacy. Research indicates that benzotriazole derivatives may interact with enzymes or receptors, potentially leading to therapeutic effects or side effects .

Several compounds share structural similarities with 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-H-benzotriazole | Structure | Basic benzotriazole structure, lacks additional functional groups |

| Benzotriazolium salts | Structure | Positively charged species with enhanced solubility |

| 5-Methylbenzotriazole | Structure | Methyl substitution increases lipophilicity |

Uniqueness of 1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine

The presence of the dimethylmethanamine group distinguishes this compound from other benzotriazoles, enhancing its potential reactivity and biological activity. Its ability to participate in various

Condensation Reactions with Aldehydes and Secondary Amines

The Mannich reaction is a cornerstone for synthesizing 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine. This one-pot condensation involves benzotriazole, formaldehyde, and dimethylamine under mild aqueous or alcoholic conditions. Electron-withdrawing substituents on aldehydes enhance reactivity by polarizing the carbonyl group, facilitating nucleophilic attack by the secondary amine. For example, combining benzotriazole (5 mmol), aqueous formaldehyde (40%, 6 mmol), and dimethylamine (6 mmol) at room temperature yields the target compound after 2–4 hours.

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile stabilize intermediate hemiaminals, while protic solvents such as ethanol accelerate imine formation. A study comparing solvents found that acetonitrile at neutral pH provided optimal yields (≈85%) by minimizing side reactions like over-alkylation. The product is isolated via extraction with diethyl ether and purified using silica gel chromatography.

Key Reaction Parameters

- Molar Ratio: A 1:1.2:1.2 ratio of benzotriazole, formaldehyde, and dimethylamine minimizes unreacted starting material.

- Temperature: Room temperature (20–25°C) prevents decomposition of the thermally labile benzotriazole ring.

- Catalysts: While AlCl₃ accelerates Friedel-Crafts-type alkylation, its use is unnecessary in aqueous Mannich reactions.

Grignard Reagent-Based Displacement Approaches

Grignard reagents offer an alternative route by displacing leaving groups from pre-functionalized benzotriazole intermediates. For instance, treating 1-(chloromethyl)benzotriazole with dimethylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −78°C generates the target compound via nucleophilic substitution. This method avoids the need for aqueous conditions, making it suitable for moisture-sensitive substrates.

However, Grignard approaches face challenges:

- Regioselectivity: Benzotriazole’s N1 and N2 positions compete for alkylation, often necessitating directing groups.

- Byproduct Formation: Over-alkylation at both nitrogen sites occurs unless stoichiometry is tightly controlled.

Despite these limitations, Grignard methods achieve moderate yields (60–75%) when using hindered reagents like tert-butylmagnesium chloride to suppress side reactions.

Regioselective N-Alkylation Under Microwave Conditions

Microwave-assisted synthesis enhances regioselectivity and reduces reaction times. A protocol using ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]) as a green solvent enables rapid N1-alkylation of benzotriazole. Combining benzotriazole (5 mmol), iodomethane (6 mmol), and potassium hydroxide (15 mmol) in [Bmim][BF₄] under microwave irradiation (100 W, 80°C) achieves 95% yield within 30 minutes. The ionic liquid stabilizes the transition state via hydrogen bonding, directing alkylation to the N1 position.

Comparative Efficiency

| Method | Time (h) | Yield (%) | N1:N2 Ratio |

|---|---|---|---|

| Conventional Heating | 2.0 | 86 | 72:28 |

| Microwave | 0.5 | 95 | 89:11 |

Microwave conditions improve both yield and selectivity by uniformly heating the reaction mixture, overcoming kinetic barriers to N1 attack.

The chemical compound 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine represents a significant synthetic intermediate in modern organic chemistry, particularly within multicomponent reaction frameworks [1]. This benzotriazole derivative demonstrates exceptional versatility as both a nucleophilic and electrophilic partner in complex synthetic transformations [2] [3]. The compound's unique structural features, combining the benzotriazole heterocycle with a dimethylaminomethyl substituent, enable its participation in diverse mechanistic pathways that are fundamental to contemporary synthetic methodology [4] [5].

Aminoalkylation of Heteroaromatic Substrates

The aminoalkylation of heteroaromatic substrates utilizing 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine proceeds through well-established Mannich-type condensation mechanisms [2] [4]. Research conducted by Katritzky and colleagues demonstrated that 1-(1-hydroxyalkyl)benzotriazoles effectively convert aromatic and heteroaromatic primary amines into their corresponding mono N-[1-(benzotriazol-1-yl)alkyl] derivatives with consistently high yields [2]. The reaction mechanism involves the initial formation of a benzotriazole-stabilized carbocation intermediate, which subsequently undergoes nucleophilic attack by the heteroaromatic substrate [4] [5].

Detailed investigations have revealed that heteroaromatic substrates exhibit remarkable selectivity in these transformations [2] [6]. Pyrrole, indole, and carbazole derivatives readily form N-(benzotriazol-1-ylmethyl) derivatives under mild reaction conditions, with yields typically ranging from 50 to 85 percent [7]. The reaction proceeds optimally when benzotriazole, formaldehyde, and the heteroaromatic amine are combined in appropriate stoichiometric ratios in various organic solvents [8].

Research Findings on Substrate Scope and Mechanistic Details

Comprehensive studies have established that the aminoalkylation process demonstrates exceptional compatibility with diverse heteroaromatic systems [2] [7]. Primary aliphatic 1,2-diamines yield imidazolidine derivatives, while 1,3-diamines produce hexahydropyrimidine derivatives through cyclization processes [8]. The reaction conditions typically involve aqueous media with controlled stoichiometry to optimize product formation and minimize side reactions [8].

| Substrate Type | Product Formation | Yield Range (%) | Reaction Conditions |

|---|---|---|---|

| Aromatic primary amines | Mono N-[1-(benzotriazol-1-yl)alkyl] derivatives | High yield (>80%) | 1-(1-Hydroxyalkyl)benzotriazoles, mild conditions |

| Heteroaromatic primary amines | Mono N-[1-(benzotriazol-1-yl)alkyl] derivatives | High yield (>80%) | 1-(1-Hydroxyalkyl)benzotriazoles, mild conditions |

| Pyrrole derivatives | N-(benzotriazol-1-ylmethyl) derivatives | Moderate to good (50-85%) | Benzotriazole, formaldehyde, amine, various solvents |

| Indole derivatives | N-(benzotriazol-1-ylmethyl) derivatives | Moderate to good (50-85%) | Benzotriazole, formaldehyde, amine, various solvents |

| Imidazole derivatives | N-(benzotriazol-1-ylmethyl) derivatives | Moderate (40-70%) | Benzotriazole, formaldehyde, amine, competitive lithiation |

The mechanistic pathway involves initial coordination of the benzotriazole nitrogen to formaldehyde, generating a reactive electrophilic intermediate [4]. This intermediate subsequently undergoes nucleophilic attack by the heteroaromatic substrate, resulting in carbon-nitrogen bond formation [5]. The benzotriazole moiety serves as both an activating group and a leaving group in subsequent transformations [3].

Synthesis of Symmetrical Tertiary Amines via Tris-Benzotriazole Intermediates

The formation of symmetrical tertiary amines through tris-benzotriazole intermediates represents a particularly elegant synthetic strategy [3] [9]. This methodology exploits the unique reactivity profile of benzotriazole derivatives to construct complex nitrogen-containing frameworks with high efficiency and selectivity [9] [8]. The process typically involves the initial formation of tris-benzotriazole intermediates from benzotriazole, formaldehyde, and ammonia in specific stoichiometric ratios [8].

Research findings indicate that benzotriazole reacts with formaldehyde and ammonia to generate three distinct types of products depending on the molar ratios employed [8]. The 2:3:2 adduct formation (two benzotriazole units, three formaldehyde units, two ammonia units) produces tris-benzotriazole derivatives that serve as versatile intermediates for symmetrical tertiary amine synthesis [8]. These intermediates readily undergo substitution reactions with various Grignard reagents to yield the desired tertiary amine products [3].

Mechanistic Pathways and Synthetic Applications

The synthetic pathway begins with the controlled condensation of benzotriazole with formaldehyde and ammonia under carefully optimized conditions [8]. The resulting bis[1-(benzotriazol-1-yl)alkyl]amine intermediates serve as key synthetic precursors for symmetrical tertiary amine formation [3]. Subsequent treatment with Grignard reagents results in selective displacement of the benzotriazole moieties, yielding N,N-dialkyl amines with good to excellent yields ranging from 70 to 95 percent [3].

Alternative synthetic approaches involve the use of specialized intermediates such as N,N-bis(benzotriazol-1-ylmethyl)hydroxylamine, which undergoes similar transformations with Grignard reagents to produce N,N-dialkylhydroxylamines [3]. The methodology demonstrates remarkable flexibility, accommodating various nucleophilic partners including sodium borohydride for reductive transformations [3].

| Intermediate Type | Starting Materials | Product Formation | Yield Range (%) |

|---|---|---|---|

| Tris-benzotriazole derivative | Benzotriazole, formaldehyde, ammonia (2:3:2 ratio) | Symmetrical tertiary amines via Grignard reaction | Good to excellent (70-95%) |

| Bis[1-(benzotriazol-1-yl)alkyl]amine | Benzotriazole, formaldehyde, ammonia (2:2:1 ratio) | N,N-dialkyl amines via Grignard reaction | Good to excellent (70-95%) |

| 2,6-bis(benzotriazolyl) N-substituted piperidines | Benzotriazole, glutaraldehyde, primary amines | N-substituted piperidines via reduction | Moderate to good (55-80%) |

| Bis(benzotriazole) from glyoxal | Benzotriazole, glyoxal, aromatic/aliphatic amines | Symmetrical vicinal tertiary diamines | Good (60-85%) |

The reaction mechanism involves the initial formation of stable benzotriazole-amine adducts that resist decomposition under mild conditions [8]. The benzotriazole groups function as excellent leaving groups, facilitating clean substitution reactions with organometallic reagents [3]. This synthetic strategy circumvents many of the challenges associated with traditional tertiary amine synthesis, including overalkylation and poor selectivity [9].

Orthogonal Functionalization in Peptide Coupling Reagents

The application of 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine derivatives in peptide coupling chemistry represents a cornerstone of modern peptide synthesis methodology [10] [11]. Benzotriazole-based coupling reagents have dominated solid-phase peptide synthesis for over two decades due to their exceptional efficiency and compatibility with orthogonal protection schemes [11] [12]. These reagents function through the formation of highly reactive benzotriazole active esters that facilitate amide bond formation while minimizing racemization [13] [14].

The most significant benzotriazole-based coupling reagents include O-Benzotriazol-1-yl-N,N,N,N-tetramethyluronium hexafluorophosphate and its derivatives [10] [11]. These compounds demonstrate superior coupling efficiency compared to traditional carbodiimide-based methods, with reaction times reduced from approximately 65 minutes to 30 minutes for standard coupling cycles [10]. The benzotriazole moiety serves multiple functions: it activates the carboxylic acid component toward nucleophilic attack, prevents racemization through resonance stabilization, and provides a good leaving group for the coupling reaction [13].

Advanced Coupling Reagent Development and Mechanistic Insights

Recent developments in benzotriazole-based peptide coupling reagents have focused on enhancing reactivity while maintaining orthogonal protection compatibility [15]. The introduction of electron-withdrawing substituents on the benzotriazole ring, such as in O-(6-Chlorobenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate, results in increased reaction rates and improved results for difficult peptide sequences [15]. These enhanced reagents demonstrate coupling efficiencies exceeding 98 percent for challenging sequences that typically exhibit poor coupling with standard reagents [11].

The orthogonal functionalization capability of benzotriazole-based reagents stems from their compatibility with both Fmoc/tBu and Boc/Bzl protection strategies [16]. The reagents function effectively under the mild basic conditions required for Fmoc deprotection while remaining stable under the acidic conditions used for side-chain deprotection [17] [16]. This orthogonal compatibility enables the synthesis of complex peptides with multiple protected functional groups without cross-reactivity [16].

| Reagent | Coupling Efficiency | Reaction Time | Racemization Prevention | Orthogonal Compatibility |

|---|---|---|---|---|

| O-Benzotriazol-1-yl-N,N,N,N-tetramethyluronium hexafluorophosphate | High (>95% for standard couplings) | 30 min (vs 65 min for traditional methods) | Good (minimal racemization) | Compatible with Fmoc/tBu strategy |

| O-(6-Chlorobenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate | Very high (>98% for difficult sequences) | 15-30 min for difficult sequences | Very good (reduced racemization) | Compatible with Fmoc/tBu strategy |

| O-(7-Azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate | Highest (>99% for hindered amino acids) | 30-50 min for hindered residues | Excellent (superior to standard methods) | Compatible with Fmoc/tBu strategy |